molecular formula C8H18ClNO B2516384 3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride CAS No. 2344680-89-1

3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride

Cat. No. B2516384
CAS RN: 2344680-89-1
M. Wt: 179.69
InChI Key: CZDBRIDDPNHRKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidines and their derivatives is a central theme across the papers. For instance, the preparation of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones from β-lactams and their subsequent transformation into various CF3-containing compounds is discussed . Another paper describes the synthesis of 3,3-dichloroazetidines through the reaction of N-(1-aryl-2,2-dichloroethylidene)amines with aromatic aldehydes, followed by treatment with mesyl chloride . Additionally, the stereoselective synthesis of cis-3,4-disubstituted piperidines from 2-(2-mesyloxyethyl)azetidines showcases the versatility of azetidine intermediates in generating complex molecular architectures . The conversion of D-glucose into azetidine iminosugars and N-methylazetidine-2-carboxylic acid highlights the integration of azetidine synthesis with carbohydrate chemistry .

Molecular Structure Analysis

The molecular structure of azetidines is characterized by the presence of a strained four-membered ring, which imparts unique reactivity patterns to these molecules. The papers discuss various substituted azetidines, such as those bearing trifluoromethyl groups , dichloro groups , and hydroxyl groups . The introduction of these substituents can significantly alter the electronic and steric properties of the azetidine ring, influencing its reactivity and the outcome of chemical transformations.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidines are influenced by their substituents and the inherent strain of the four-membered ring. The papers provide insights into the stability of azetidine derivatives, such as the stable strained cyclic enamines of 2-(dichloromethylene)azetidines , and the reactivity profiles of various azetidine-based intermediates. For instance, the glycosidase inhibitory activity of azetidine iminosugars derived from D-glucose is a testament to the biological relevance of these compounds . The enantioselective catalysis using new tridental 2,4-bis(1-hydroxycyclopentyl)azetidines derived from (S)-1-phenylethylamine further highlights the potential of azetidines in asymmetric synthesis .

Scientific Research Applications

Chemical Synthesis and Drug Discovery

The compound 3-[(2-Methylpropan-2-yl)oxymethyl]azetidine hydrochloride has been explored in various scientific research contexts, particularly in chemical synthesis and drug discovery. A notable application involves its use in the preparation of heteroaryloxetanes and heteroarylazetidines via a Minisci reaction, which demonstrates its utility in introducing oxetane or azetidine into heteroaromatic systems. This method has important implications for drug discovery, showing potential in the development of inhibitors and other pharmacologically active molecules (Duncton et al., 2009).

Antimalarial Activity

The compound has also been investigated for its potential in creating new pharmacophores with antimalarial activity. Synthesis strategies have aimed at developing novel compounds that could be evaluated against Plasmodium falciparum, the parasite responsible for malaria. While most compounds exhibited weak antiplasmodial activity, some derivatives showed moderate activity, highlighting the potential of azetidine-based compounds in antimalarial drug development (D’hooghe et al., 2011).

Neuroprotective Effects

Research into 3-[(2-Methylpropan-2-yl)oxymethyl]azetidine hydrochloride has also extended into the examination of its neuroprotective effects. Specifically, derivatives of this compound have been studied for their ability to reduce hypoxia-induced toxicity in microglial cells, suggesting potential applications in treating conditions associated with inflammation and hypoxia in the nervous system. The compound was found to reduce the expression and activity of caspase-3, a key enzyme in the apoptosis pathway, under hypoxic conditions, indicating its protective role against hypoxia-induced cell death (Kim et al., 2016).

Synthesis of Iminosugars

Further applications include the synthesis of polyhydroxylated azetidine iminosugars from D-glucose, showcasing the compound's versatility as a starting material in the synthesis of biologically active molecules. Iminosugars have garnered attention for their glycosidase inhibitory activity, which is relevant in the development of treatments for a range of metabolic disorders. The N-methylated derivatives of these azetidine-based iminosugars showed significant inhibitory activity, underlining the potential for designing novel therapeutic agents (Lawande et al., 2015).

Mechanism of Action

Target of Action

The primary targets of 3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride are microglial cells in the brain . These cells play a crucial role in neurodegenerative pathologies, as they secrete reactive oxygen species (ROS), chemokines, and pro-inflammatory cytokines that contribute to hypoxic brain injury .

Mode of Action

This compound interacts with its targets by suppressing microglial activation . This interaction results in a significant reduction in hypoxia-induced expression and activity of caspase-3 in BV-2 microglial cells . It also reduces hypoxia-induced inducible nitric oxide synthase protein expression, which correlates with reduced nitric oxide accumulation .

Biochemical Pathways

The compound affects several biochemical pathways. It attenuates hypoxia-induced protein nitration, reactive oxygen species production, and NADPH oxidase activity . These effects are accompanied by the suppression of hypoxia-induced protein expression of hypoxia-inducible factor 1-alpha and NADPH oxidase-2 .

Result of Action

The molecular and cellular effects of this compound’s action include improved neurological deficits and brain edema, suppressed ischemia/reperfusion (I/R)-induced apoptosis, and attenuated I/R-induced inflammation and oxidative stress . It upregulates SOD and catalase activity, GSH, p-Akt, mitochondrial ATP, Na+, K±ATPase, cytochrome c oxidase, and soluble RAGE and downregulates iNOS, HYOUP1, and MMP-3 .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as the presence of oxygen and the level of polyunsaturated fatty acids . The brain is particularly susceptible to cerebral ischemic reperfusion injury due to its high demand for oxygen, high level of polyunsaturated fatty acids, and low activity of ROS-scavenging enzymes .

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxymethyl]azetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-8(2,3)10-6-7-4-9-5-7;/h7,9H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDBRIDDPNHRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1CNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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